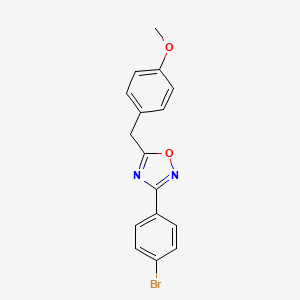![molecular formula C18H17N3O B5565008 2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)
2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature. The reactivity of this compound would likely be influenced by the presence of the phenol and amino groups, as well as the pyrimidine ring .科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Properties
A study by La Motta et al. (2007) on pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural motifs with the specified compound, demonstrates the potential for selective inhibition of aldose reductase (ALR2) alongside significant antioxidant properties. These derivatives exhibit activity in the micromolar/submicromolar range, with modifications on the molecule affecting inhibitory potency. Such compounds have therapeutic potential in treating complications related to diabetes and oxidative stress-related diseases (La Motta et al., 2007).
Catalytic and Antifungal Activities
Research into copper(II) complexes containing phenolate-type ligands, as discussed by Peralta et al. (2010), explores their catalytic activities in oxidizing reactions and DNA cleavage capabilities. These studies highlight the potential for developing novel catalysts and therapeutic agents targeting DNA structures, pointing towards the broader applicability of phenol derivatives in biochemical and pharmaceutical research (Peralta et al., 2010).
Structural and Magnetic Studies
The exploration of zinc complexes of mono- and diradical Schiff and Mannich bases by Orio et al. (2010) provides insights into the spin interaction within octahedral zinc complexes. These findings have implications for the design of molecular materials with specific magnetic properties, indicating the utility of phenol derivatives in materials science and nanotechnology (Orio et al., 2010).
Synthesis and Proteasome Inhibition in Cancer Research
Yan et al. (2015) synthesized compounds by condensing 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with various aminophenols, leading to pyrazolone-enamines showing significant inhibitory effects on liver cancer HepG2 cells. These compounds provide a basis for the development of new antitumor agents, demonstrating the role of phenolic compounds in the synthesis of potential therapeutic molecules (Yan et al., 2015).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2008) highlight the synthesis of thieno[2,3-d]pyrimidine derivatives as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This research underscores the potential of pyrimidinyl phenol derivatives in crafting dual-action anticancer drugs, offering a promising avenue for therapeutic intervention (Gangjee et al., 2008).
作用機序
将来の方向性
The future directions for research on “2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol” could include further investigation into its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, potential applications for this compound in fields such as medicine or materials science could be explored .
特性
IUPAC Name |
2-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-17-11-13(2)19-18(21-17)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKXDDXZCBYYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

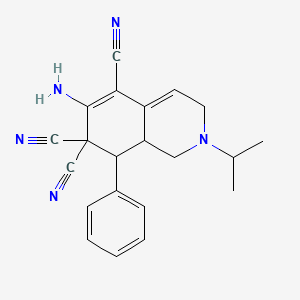
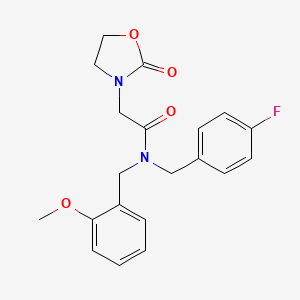
![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
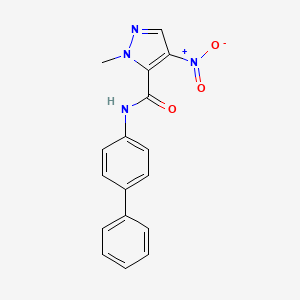

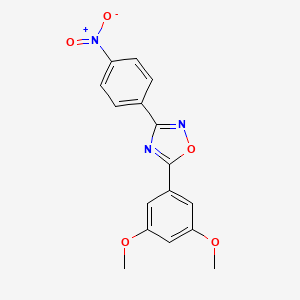
![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)
